1-(2,4-Dichlorophenyl)-2-((5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
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Overview
Description
1-(2,4-Dichlorophenyl)-2-((5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-2-((5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the core phenyl and oxadiazole components. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure the safety of the production environment.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Scientific Research Applications
1-(2,4-Dichlorophenyl)-2-((5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies.
Industry: It may be utilized in the production of advanced materials or as a chemical intermediate.
Mechanism of Action
When compared to similar compounds, 1-(2,4-Dichlorophenyl)-2-((5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone stands out due to its unique structure and potential applications. Similar compounds may include other phenyl-based molecules or oxadiazole derivatives, but this compound's specific combination of functional groups and molecular architecture sets it apart.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol
2,4-Dichlorophenoxyacetic acid
1-(2,4-Dichlorophenyl)-2-(1,3,4-oxadiazol-2-yl)thioethanol
This comprehensive overview provides a detailed understanding of 1-(2,4-Dichlorophenyl)-2-((5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O4S2/c1-27(23,24)12-5-2-10(3-6-12)16-20-21-17(25-16)26-9-15(22)13-7-4-11(18)8-14(13)19/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVYPXPFIJXZMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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